Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a carboxylic acid functional group
Preparation Methods
Chemical Reactions Analysis
Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction can reduce ketones to alcohols or other functional groups. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction can replace one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Methoxyphenyl derivatives: These compounds share the methoxyphenyl group but may have different core structures, affecting their reactivity and applications.
Carboxylic acid derivatives: These compounds share the carboxylic acid functional group but may have different ring structures or substituents, influencing their chemical behavior and uses.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-7-10(11(13(16)17)12(15)14-7)8-3-5-9(18-2)6-4-8/h3-7,10-11H,1-2H3,(H,14,15)(H,16,17)/t7-,10-,11-/m1/s1 |
InChI Key |
UAHZAYPKGPPALD-AVPPRXQKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1C(C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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